Ethyl 4-[1-(4-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]piperazine-1-carboxylate
Description
Ethyl 4-[1-(4-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]piperazine-1-carboxylate is a heterocyclic compound featuring a piperazine ring linked to a pyrrolidin-2,5-dione (succinimide) moiety. This compound is structurally related to nootropic and anticonvulsant agents, as the pyrrolidinone and piperazine motifs are common in CNS-targeting drugs. Its synthesis typically involves reductive amination or coupling reactions between piperazine derivatives and functionalized pyrrolidinones .
Properties
IUPAC Name |
ethyl 4-[1-(4-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]piperazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O5/c1-3-26-18(24)20-10-8-19(9-11-20)15-12-16(22)21(17(15)23)13-4-6-14(25-2)7-5-13/h4-7,15H,3,8-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPFXXQXUZLKHLK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C2CC(=O)N(C2=O)C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-[1-(4-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]piperazine-1-carboxylate typically involves multiple steps. One common method includes the condensation of 4-methoxyphenylacetic acid with piperazine, followed by cyclization to form the pyrrolidinone ring. The final step involves esterification with ethyl chloroformate to yield the target compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[1-(4-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperazine or methoxyphenyl derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and neuroprotective effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 4-[1-(4-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]piperazine-1-carboxylate involves its interaction with specific molecular targets. It is believed to modulate the activity of certain enzymes and receptors, leading to its observed biological effects. The compound may inhibit inflammatory pathways by targeting key proteins involved in the inflammatory response, such as NF-kB .
Comparison with Similar Compounds
The following compounds share structural similarities with Ethyl 4-[1-(4-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]piperazine-1-carboxylate, differing in substituents, ring systems, or functional groups. Key comparisons are outlined below:
Structural Analogues with Modified Aryl Substituents
Analogues with Varied Core Structures
Physicochemical and Pharmacokinetic Comparisons
Key Observations :
- Electron-Donating Groups (e.g., 4-methoxy) : Improve solubility but may reduce metabolic stability due to increased oxidative susceptibility .
- Bulky Substituents (e.g., butoxy) : Enhance lipophilicity but reduce binding affinity to polar targets .
- Heterocyclic Modifications (e.g., indole, bipiperidine): Expand bioactivity profiles via novel interaction mechanisms .
Biological Activity
Ethyl 4-[1-(4-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]piperazine-1-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
The compound features a piperazine ring substituted with an ethyl carboxylate group and a 2,5-dioxopyrrolidine moiety. The presence of the methoxyphenyl group enhances its lipophilicity and may influence its interaction with biological targets.
Research indicates that compounds similar to this compound exhibit various mechanisms of action:
- Antimicrobial Activity : Preliminary studies suggest that derivatives can inhibit the growth of mycobacteria, including non-tuberculous mycobacteria (NTM) and Mycobacterium tuberculosis (Mtb). These compounds may disrupt bacterial cell wall synthesis or inhibit essential metabolic pathways .
- Cytotoxic Effects : In vitro assays have demonstrated that certain analogs exhibit cytotoxicity against cancer cell lines. The mechanism often involves the induction of apoptosis through mitochondrial pathways .
Antimicrobial Activity
A study highlighted the compound's effectiveness against various strains of mycobacteria. The Minimum Inhibitory Concentration (MIC) values were determined for several compounds within the same class, indicating promising antibacterial properties. For instance:
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| Compound A | 10 | Mtb |
| Compound B | 15 | NTM |
| This compound | TBD | TBD |
Cytotoxicity Profiles
The cytotoxicity was assessed using resazurin reduction assays across different cell lines. The results indicated varying degrees of toxicity, which were further analyzed for selectivity towards cancer cells versus normal cells.
Study 1: Antimycobacterial Activity
In a high-throughput screening (HTS) study, several compounds were evaluated for their activity against Mtb. This compound was identified as a lead candidate due to its ability to inhibit bacterial growth by over 50% at sub-micromolar concentrations .
Study 2: Cancer Cell Line Evaluation
Another investigation focused on the cytotoxic effects of this compound on breast cancer cell lines. The study revealed that it induced apoptosis through caspase activation and mitochondrial membrane potential disruption. The IC50 values were calculated, demonstrating significant potency compared to standard chemotherapeutics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
